1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene
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Overview
Description
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of three methoxy groups and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene typically involves the methoxylation of 1,3,5-tribromobenzene followed by the introduction of the phenylsulfanyl group. One common method includes:
Methoxylation: Reacting 1,3,5-tribromobenzene with methanol in the presence of a catalyst such as cuprous halide.
Phenylsulfanyl Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a suitable phenylsulfanyl reagent reacts with the methoxylated benzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness, high yield, and minimal environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives .
Scientific Research Applications
1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-2-(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the phenylsulfanyl group and has different chemical properties and applications.
1,3,5-Tris(phenylsulfanyl)benzene: Contains three phenylsulfanyl groups, leading to distinct reactivity and uses.
Properties
Molecular Formula |
C15H16O3S |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C15H16O3S/c1-16-11-9-13(17-2)15(14(10-11)18-3)19-12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
BXQNUHIMRDFKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)SC2=CC=CC=C2)OC |
Origin of Product |
United States |
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